molecular formula C18H18O3 B1246807 Stemofuran K

Stemofuran K

Cat. No.: B1246807
M. Wt: 282.3 g/mol
InChI Key: GNIVXBUUCHPMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemofuran K is a member of benzofurans. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Derivative Development

Stemofuran compounds, including Stemofuran K, have been the subject of extensive phytochemical research. A significant focus has been on the synthesis and isolation of various stemofurans from different plant species. For instance, researchers have reported on the concise synthesis of Stemofurans A and C, demonstrating the potential for creating derivatives from these compounds (Lee et al., 2010). Similarly, the isolation of new benzofuran compounds, including stemofuran L from the root extracts of Stemona curtisii, highlights the ongoing interest in exploring the chemical diversity and potential applications of stemofurans in scientific research (Chaiyong et al., 2010).

Antioxidant Properties

Recent studies have also shed light on the antioxidant properties of stemofurans. Specifically, research on 2-phenylbenzofuran derivatives, including stemofurans A-K and S-W, has revealed promising antioxidant activities. The study utilized quantum computational approaches to analyze the antioxidant mechanisms of these compounds, suggesting that stemofuran derivatives could be valuable in developing antioxidant agents (Thuy et al., 2020).

Antifungal Activity

The potential antifungal properties of stemofuran compounds have also been a research focus. A study on Stemona collinsae roots identified various stilbenoids, including stemofurans A-K, and tested their antifungal activity against different microfungi. The findings indicated that stilbenoids from this species exhibit significant antifungal properties, suggesting a potential role for stemofurans in developing antifungal agents (Pacher et al., 2002).

Structural-Electronic Effects in Antioxidation

The structural-electronic effects and mechanisms of antioxidation of 2-phenylbenzofuran derivatives have been examined to understand their bioactivity better. This research highlights the importance of structural attributes in determining the antioxidative properties of stemofuran derivatives, offering insights that could guide the design of new antioxidant drugs (Thuy et al., 2020).

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-methoxy-2,4,6-trimethylphenol

InChI

InChI=1S/C18H18O3/c1-10-16(11(2)18(20-4)12(3)17(10)19)15-9-13-7-5-6-8-14(13)21-15/h5-9,19H,1-4H3

InChI Key

GNIVXBUUCHPMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)OC)C)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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